![molecular formula C15H17N5O2 B2997279 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034460-30-3](/img/structure/B2997279.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a fascinating chemical compound that features a unique structure combining pyrrolopyridinone and pyrazole moieties. Its molecular intricacy allows for various applications, from scientific research to potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide often involves multiple steps. Typical synthetic routes could include:
Formation of the Pyrrolopyridinone Core: : This involves condensation reactions of starting materials to form the heterocyclic structure.
Introduction of the Methyl Group: : Methylation can be achieved using methylating agents under basic conditions.
Pyrazole Addition: : Coupling reactions, such as Suzuki or Heck coupling, to append the pyrazole ring.
Acetamide Formation: : The final step usually involves amidation using acetic acid derivatives under controlled temperatures and pH.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow chemistry, leveraging catalysts and automated systems for efficiency and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion to various oxides using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of specific functional groups via agents like sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions affecting different parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, KMnO4.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMSO, ethanol, methanol, dichloromethane.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation.
Major Products
The major products depend on the reaction type but often include modified versions of the original compound with additional functional groups or altered structural features.
Scientific Research Applications
Chemistry
Reaction Mechanism Studies: : Helps elucidate reaction pathways due to its complex structure.
Catalyst Testing: : A substrate in various catalytic reactions to test efficiency and selectivity.
Biology
Enzyme Interaction Studies: : Examines how the compound interacts with different enzymes, potentially inhibiting or activating them.
Medicine
Drug Development: : Potential therapeutic uses for diseases, owing to its biological activity.
Disease Mechanism Research: : Studies on how it affects disease pathways at the molecular level.
Industry
Material Science: : Used in developing new materials with unique properties due to its structural complexity.
Chemical Sensors: : Basis for designing sensors that detect specific chemicals in various environments.
Mechanism of Action
The precise mechanism of action can vary but typically involves:
Molecular Binding: : The compound binds to specific molecular targets, altering their function.
Pathways: : It might inhibit or activate certain biochemical pathways, which can affect cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-(1H-pyrrolo[2,3-c]pyridin-7-yl)acetamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-yl)ethyl)-2-(1H-pyrazol-1-yl)ethanamide
Highlights of Its Uniqueness
Functional Groups: : Presence of specific functional groups that others lack.
Biological Activity: : Unique interactions with biological targets that differ from similar compounds.
Chemical Stability: : Variations in stability under different conditions, making it suitable for unique applications.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide stands out in the chemical landscape due to its diverse utility and complex structure. Whether in scientific research, medical advancements, or industrial applications, its potential continues to unfold as researchers explore its capabilities and effects.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-8-3-12-4-9-19(15(22)14(12)18)10-6-16-13(21)11-20-7-2-5-17-20/h2-5,7-9H,6,10-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXBTNTXLMAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)
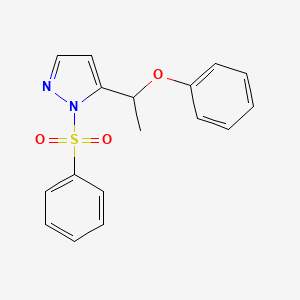
![(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2997198.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)
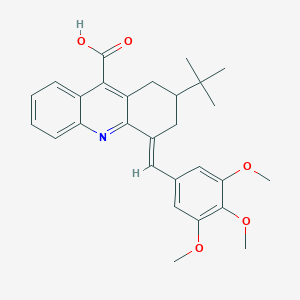
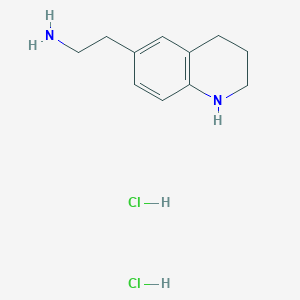
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)
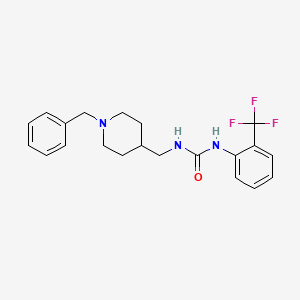
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)
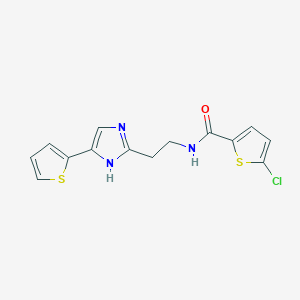
![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)
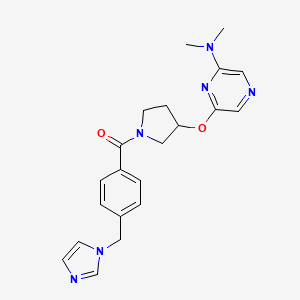
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
